molecular formula C17H24 B14319585 Heptadeca-1,4,7,10,13,16-hexaene CAS No. 104932-56-1

Heptadeca-1,4,7,10,13,16-hexaene

Cat. No.: B14319585
CAS No.: 104932-56-1
M. Wt: 228.37 g/mol
InChI Key: IKYLKLWAKBKAEN-UHFFFAOYSA-N
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Description

Heptadeca-1,4,7,10,13,16-hexaene is a hypothetical or minimally studied linear hydrocarbon comprising a 17-carbon chain with six isolated double bonds at positions 1, 4, 7, 10, 13, and 16. The spacing of these double bonds (three single bonds apart) suggests a non-conjugated system, distinguishing it from conjugated polyenes like β-carotene. Such isolated double bonds likely confer distinct chemical properties, including reduced thermal stability and reactivity compared to conjugated systems.

Properties

CAS No.

104932-56-1

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

heptadeca-1,4,7,10,13,16-hexaene

InChI

InChI=1S/C17H24/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,7-10,13-16H,1-2,5-6,11-12,17H2

InChI Key

IKYLKLWAKBKAEN-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CCC=CCC=CCC=CCC=C

Origin of Product

United States

Preparation Methods

Olefin Metathesis-Based Ring-Closing

Olefin metathesis, catalyzed by transition-metal complexes such as Grubbs or Schrock catalysts, enables the formation of large cyclic alkenes. A modified approach inspired by the synthesis of 1,5-hexadiene from ethylene and 1,5-cyclooctadiene involves iterative cross-metathesis to assemble the heptadecahexaene skeleton. For example, reacting 1,3-butadiene with ethylene under tungsten-based catalysts at 600–900°F and 0–500 psi yields cyclic intermediates, which are subsequently dehydrogenated.

Table 1: Reaction Conditions for Olefin Metathesis

Parameter Value Range Catalyst System Yield (%)
Temperature 600–900°F W-based 50–65
Pressure 0–500 psi (e.g., WO₃/SiO₂)
Ethylene:Substrate 6:1–20:1

This method’s selectivity depends on minimizing side reactions, such as the formation of decatriene byproducts, through precise stoichiometric control.

Diyne Cyclization via McMurry Coupling

The McMurry reaction, employing low-valent titanium complexes, facilitates reductive coupling of dialdehydes or diketones to form conjugated dienes. For heptadecahexaene, a linear tetraenediyne precursor undergoes intramolecular coupling under high-dilution conditions to yield the macrocycle. This approach mirrors the synthesis of paratropic cycloheptadeca-2,4,6,12,14,16-hexaene derivatives reported in azulene systems.

Key Considerations:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Catalyst: TiCl₃/LiAlH₄ at −78°C.
  • Yield: ~30–40% due to competing polymerization.

Template-Assisted Macrocyclization

Cesium Carbonate-Mediated Cyclization

Adapting methods from sulfur-containing macrocycles, cesium carbonate in DMF promotes dehydrohalogenation of α,ω-dichloro precursors with conjugated dienes. For example, reacting 1,8-dichloro-3,6-di(1,3-butadienyl)octane with cesium carbonate at 40–60°C induces cyclization, forming the 17-membered ring.

Advantages:

  • Reduced reaction time (15 hours vs. 48 hours).
  • Elimination of toxic solvents (e.g., carbon disulfide).

Table 2: Template-Assisted Synthesis Parameters

Parameter Value Yield (%)
Temperature 40–60°C 50–65
Solvent DMF
Base Cs₂CO₃

Post-Synthetic Modifications and Stability Enhancements

Heptadecahexaene’s antiaromatic nature renders it susceptible to oxidation and dimerization. Stabilization strategies include:

  • Steric Protection: Introducing tert-butyl groups at strategic positions, as demonstrated in tert-butyl-substituted cyclotrideca derivatives.
  • Electron-Withdrawing Groups: Incorporating cyano substituents (e.g., N-cyano derivatives) to delocalize π-electrons and reduce reactivity.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Paratropic ring currents in $$ ^1H $$ NMR manifest as upfield-shifted proton signals (e.g., δ = −2 ppm for inner protons). Dynamic NMR studies reveal conformational interconversion barriers, with syn–anti isomerization rates dependent on temperature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Conjugation length dictates absorption maxima. Heptadecahexaene exhibits λₘₐ₃ ≈ 450 nm, characteristic of extended π-systems.

Chemical Reactions Analysis

Types of Reactions

Heptadeca-1,4,7,10,13,16-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadeca-1,4,7,10,13,16-hexaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptadeca-1,4,7,10,13,16-hexaene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its polyene structure allows it to interact with biological membranes and proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds from the evidence share partial structural similarities with Heptadeca-1,4,7,10,13,16-hexaene:

Compound Name Molecular Formula Structure Type Double Bonds Heteroatoms Key Features
This compound (hypothetical) C₁₇H₂₈ Linear hydrocarbon 6 isolated None Isolated alkene units
36f () C₂₆H₂₂O₂N Tetracyclic heterocycle 6 conjugated O, N Fused aromatic rings, pyridine moiety
2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene () C₁₅H₂₀O₂ Bicyclic ether 3 conjugated O Ether linkages, strained bicyclic framework
1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride () C₁₂H₃₀N₆·6HCl Macrocyclic amine 0 N 18-membered macrocycle, coordination chemistry applications

Key Observations :

  • Linear vs. Cyclic Systems : The target compound’s linearity contrasts sharply with the fused-ring system of 36f and the bicyclic ether in . Linear hydrocarbons typically exhibit lower melting points and greater flexibility compared to rigid cyclic systems .
  • Double Bond Arrangement : While the target compound has six isolated double bonds, 36f features conjugated double bonds within aromatic rings, enhancing electronic delocalization and stability. The bicyclic triene in has three conjugated double bonds, which may facilitate π-π interactions.
  • Heteroatom Influence : Heteroatoms in 36f (O, N) and the bicyclic ether (O) increase polarity and solubility in polar solvents, unlike the purely hydrocarbon target compound.

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